

AC-265347 Structure-Activity Relationship Studies: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AC-265347

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An In-Depth Analysis of a Novel Benzothiazole Positive Allosteric Modulator of the Calcium-Sensing Receptor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for **AC-265347**, a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). While initial interest may arise from various therapeutic areas, it is crucial to note that **AC-265347**'s pharmacological activity is centered on the CaSR, a class C G protein-coupled receptor, and not the androgen receptor. This document will delve into the nuanced molecular interactions and functional consequences of structural modifications to the **AC-265347** scaffold, offering valuable insights for researchers in drug discovery and development.

AC-265347, identified by ACADIA Pharmaceuticals, is characterized by a unique benzothiazole scaffold, a stereogenic center with a tertiary alcohol, and a dimethyl-substituted phenyl group. [1][2] It functions as an ago-positive allosteric modulator (ago-PAM), meaning it both enhances the receptor's sensitivity to its endogenous ligand (Ca^{2+}) and possesses intrinsic agonist activity.[1][2] The S-enantiomer of **AC-265347** has been shown to be 10-fold more potent than the R-enantiomer.[1][3]

Core Structure and Pharmacophore

The fundamental structure of **AC-265347** serves as a template for understanding its interaction with the CaSR. Key structural components include:

- **Benzothiazole Scaffold:** This heterocyclic system is a critical component of the molecule's core structure.
- **Stereogenic Center:** The tertiary alcohol at this position plays a significant role in the molecule's activity, particularly its intrinsic agonism.
- **Dimethyl-Substituted Phenyl Motif:** This lipophilic group contributes to the overall binding affinity.

Subsequent SAR studies have primarily focused on modifications at the stereogenic center to probe the importance of the hydroxyl group and to modulate the pharmacological profile, aiming to separate the PAM activity from the intrinsic agonism.

Structure-Activity Relationship Data

The following table summarizes the key quantitative data from SAR studies on **AC-265347** and its analogs. These studies have been instrumental in delineating the contributions of different functional groups to binding affinity, cooperativity, and agonism at the CaSR.

Compound	Modification at Stereogenic Center	pKB (\pm SEM)	Log $\alpha\beta$ (\pm SEM)	τ B (\pm SEM)	Pharmacological Profile	Reference
1 (AC-265347)	Tertiary Alcohol	6.1 \pm 0.1	1.8 \pm 0.2	11.7 \pm 2.6	Ago-PAM	[1]
5	Trifluoromethyl Alcohol	6.0 \pm 0.1	2.2 \pm 0.3	10.5 \pm 3.5	Ago-PAM	[1]
6	Epoxide	5.4 \pm 0.1	1.2 \pm 0.2	-	Pure PAM	[1]
7	Oxetane	5.2 \pm 0.1	1.1 \pm 0.2	-	Pure PAM	[1]
7b	Allylic Alcohol	6.0 \pm 0.1	1.8 \pm 0.2	10.2 \pm 3.4	Ago-PAM	[1]
8	Methoxy	4.8 \pm 0.1	0.9 \pm 0.2	-	Pure PAM	[1]
9	Fluoro	5.9 \pm 0.1	1.7 \pm 0.2	-	Pure PAM	[1]

Key Insights from SAR Studies:

- Importance of the Hydroxyl Group for Agonism: The presence of a hydroxyl group at the stereogenic center appears to be crucial for the intrinsic agonist activity (ago-PAM profile) of **AC-265347** and its analogs (compounds 1, 5, and 7b).[1]
- Separating Agonism from PAM Activity: Replacement of the hydroxyl group with functionalities lacking a hydrogen-bond donor, such as an epoxide (6), oxetane (7), methoxy group (8), or a fluoro group (9), consistently results in the loss of intrinsic agonism, yielding "pure" PAMs.[1]
- Role of Hydrogen Bonding: The data suggests that the hydrogen-bond donor capability of the hydroxyl group is a key determinant of agonism. While fluorine in compound 9 can act as a hydrogen-bond acceptor, its inability to donate a hydrogen bond leads to a pure PAM profile.[1]

- Affinity and Cooperativity: Modifications that remove the hydroxyl group can have varying effects on affinity (pKB) and cooperativity ($\text{Log}\alpha\beta$). For instance, the methoxy analog (8) shows a significant decrease in both affinity and cooperativity, while the fluoro analog (9) retains affinity and cooperativity comparable to the parent compound.[\[1\]](#)

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the SAR data.

1. Synthesis of **AC-265347** Analogs:

The synthesis of **AC-265347** and its derivatives generally involves the reaction of a lithiated benzothiazole with a substituted acetophenone.[\[1\]](#)[\[4\]](#)

- General Procedure for Analogs with Modified Stereogenic Center:
 - Benzothiazole is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen).
 - n-Butyllithium (nBuLi) is added dropwise to deprotonate the benzothiazole, forming the lithiated intermediate.
 - The corresponding substituted acetophenone is then added to the reaction mixture.
 - The reaction is quenched, and the product is purified using standard chromatographic techniques.
- Specific Modifications:
 - O-alkylation (e.g., Methoxy analog 8): The hydroxyl group of **AC-265347** is deprotonated using a strong base like sodium hydride (NaH), followed by reaction with an alkylating agent such as methyl iodide (MeI).[\[1\]](#)
 - Fluorination (e.g., Fluoro analog 9): The hydroxyl group is replaced with fluorine using a fluorinating agent like XtalFluor-M in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[\[1\]](#)

2. In Vitro Pharmacology - Ca^{2+} Mobilization Assay:

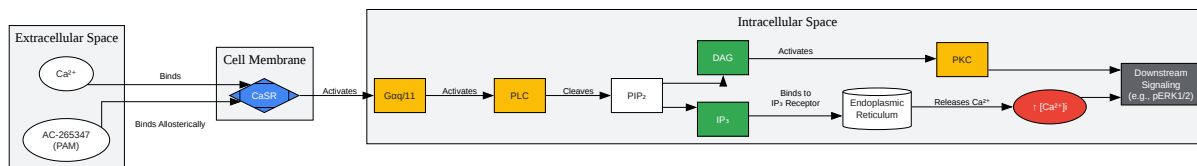
The functional activity of the compounds is assessed by measuring changes in intracellular calcium concentration (Ca^{2+}) in cells expressing the CaSR.

- Cell Line: Flp-In T-REx HEK293 cells stably expressing the human CaSR are commonly used.^[1]
- Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to Ca^{2+} .
- Protocol:
 - Cells are seeded in 96-well plates and incubated to allow for attachment.
 - The cells are then loaded with the fluorescent calcium indicator.
 - The test compounds (**AC-265347** analogs) are added at various concentrations.
 - The fluorescence is measured over time using a plate reader (e.g., FLIPR or FlexStation) to determine the change in intracellular calcium levels.
 - Data is analyzed to determine the pEC_{50} , pKB (functional affinity), $\alpha\beta$ (positive allosteric cooperativity), and τ_B (intrinsic agonism).

Signaling Pathways and Experimental Workflows

CaSR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Calcium-Sensing Receptor upon activation by its endogenous ligand (Ca^{2+}) and modulation by a PAM like **AC-265347**.

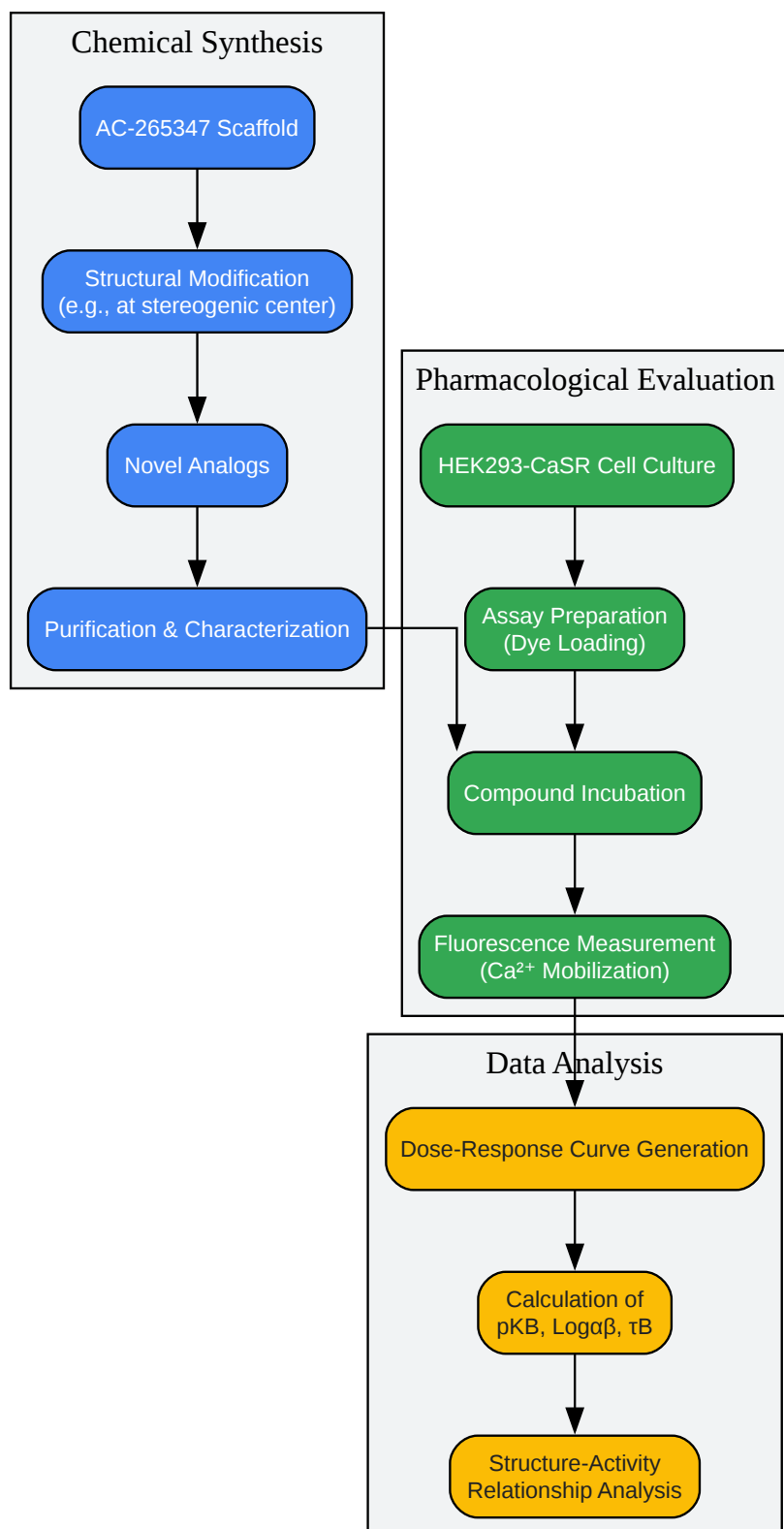


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Caption: CaSR signaling cascade initiated by Ca^{2+} and a PAM.

Experimental Workflow for SAR Analysis

The logical flow from compound synthesis to pharmacological characterization is depicted in the diagram below.



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Caption: Workflow for the SAR study of **AC-265347** analogs.

In conclusion, the SAR studies on **AC-265347** have provided a clear understanding of the structural requirements for its activity as a CaSR ago-PAM. The ability to synthetically separate the potent PAM activity from intrinsic agonism by modifying the stereogenic center offers a promising strategy for developing next-generation CaSR modulators with tailored pharmacological profiles for various therapeutic applications. These findings underscore the importance of targeted medicinal chemistry efforts in optimizing lead compounds for desired biological effects.

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